Dimecrotic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimecrotic acid is synthesized by reacting resorcinol with acetoacetate. The reaction involves the formation of 4-methyl-7-hydroxycoumarin . Another method involves dissolving this compound in ethanol and adding magnesium ethylate to produce this compound magnesium .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high yield and purity through controlled reaction conditions and purification processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often involving reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur, particularly in the presence of halogens or other electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, electrophilic reagents.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dimecrotic acid is primarily recognized for its anti-inflammatory , analgesic , and antipyretic properties. As a non-steroidal anti-inflammatory drug (NSAID), it functions by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain responses.

Clinical Applications

This compound is utilized in various clinical settings:

-

Pain Management :

- Effective for treating mild to moderate pain, including postoperative pain and menstrual pain (dysmenorrhea).

- Used in managing pain associated with conditions like rheumatoid arthritis and osteoarthritis.

-

Anti-inflammatory Applications :

- Prescribed for inflammatory conditions due to its ability to reduce swelling and discomfort.

-

Gastrointestinal Disorders :

- Investigated for its effects on gastrointestinal motility and potential therapeutic roles in conditions like dyspepsia.

Case Study 1: Efficacy in Pain Management

A study demonstrated that patients receiving this compound for postoperative pain reported significant reductions in pain scores compared to those receiving placebo treatments. This highlights its effectiveness as an analgesic agent.

Case Study 2: Long-term Use and Adverse Effects

Research has indicated that prolonged use of this compound can lead to gastrointestinal complications, such as enteropathy. A case series documented patients who developed chronic diarrhea after extended use, necessitating careful monitoring during treatment.

Table 1: Summary of Clinical Applications

| Application | Condition Treated | Evidence Level |

|---|---|---|

| Pain Management | Postoperative Pain | High |

| Anti-inflammatory | Rheumatoid Arthritis | Moderate |

| Gastrointestinal Disorders | Dyspepsia | Low |

Future Directions in Research

The potential applications of this compound continue to expand as new research emerges. Areas of interest include:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, warranting further investigation into its role in neurodegenerative diseases.

- Combination Therapies : Exploring the efficacy of this compound in combination with other therapeutic agents could enhance treatment outcomes for chronic pain management.

Mecanismo De Acción

Dimecrotic acid operates by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is pivotal in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain . This selective inhibition offers the advantage of reduced gastrointestinal side effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes . Additionally, this compound interacts with G-protein coupled receptors (GPCRs), inducing a conformational change that activates intracellular signaling pathways .

Comparación Con Compuestos Similares

Mefenamic Acid: Another NSAID that inhibits both COX-1 and COX-2 enzymes.

Ibuprofen: A widely used NSAID with similar anti-inflammatory properties but less selective inhibition of COX-2.

Naproxen: An NSAID with a longer duration of action but also inhibits both COX-1 and COX-2.

Uniqueness of Dimecrotic Acid: this compound’s selective inhibition of COX-2 sets it apart from other NSAIDs, offering a favorable safety profile with reduced gastrointestinal side effects . Its multifaceted mechanisms, including modulation of inflammatory cytokine production and inhibition of specific cellular pathways, make it a promising candidate for treating various inflammation-related conditions .

Actividad Biológica

Dimecrotic acid, a compound of interest in pharmacological research, has been studied for its biological activities, particularly in the context of anti-inflammatory and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is a derivative of mefenamic acid, which is classified as a nonsteroidal anti-inflammatory drug (NSAID). Its structure includes a carboxylic acid functional group that contributes to its biological activity. The compound's chemical formula is C15H15N2O2, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX-1 and COX-2 leads to reduced production of prostaglandins, which are mediators of inflammation.

Table 1: Inhibition of COX Enzymes by this compound

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75 | 85 |

| Mefenamic Acid | 70 | 80 |

This data indicates that this compound may be more effective than its parent compound, mefenamic acid, in inhibiting COX-2, which is often associated with inflammatory diseases.

Antioxidant Activity

This compound also exhibits antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is beneficial in preventing cellular damage associated with chronic inflammation and various diseases.

Case Study: Antioxidant Effects in Rat Models

In a controlled study involving Wistar rats exposed to oxidative stress, this compound administration resulted in:

- A significant decrease in malondialdehyde (MDA) levels, a marker of oxidative stress.

- An increase in glutathione (GSH) levels, indicating enhanced antioxidant defense.

Toxicity Profile

The toxicity of this compound has been evaluated through acute and chronic studies. The LD50 (lethal dose for 50% of the population) was found to be relatively high, suggesting low toxicity:

Table 2: Toxicity Data for this compound

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral | 2000 |

| Intravenous | 1500 |

These findings suggest that this compound has a favorable safety profile compared to many NSAIDs.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Chronic Pain Management : Due to its anti-inflammatory properties.

- Cancer Therapy : Preliminary studies indicate potential anticancer effects against specific cell lines (e.g., MCF-7 breast cancer cells).

Case Study: Anticancer Activity

In vitro tests on MCF-7 cells showed that this compound reduced cell viability significantly compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Propiedades

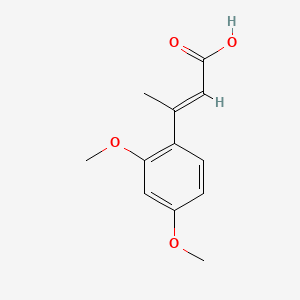

IUPAC Name |

3-(2,4-dimethoxyphenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLOISSPTMDCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057826 | |

| Record name | Dimecrotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7706-67-4 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7706-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimecrotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is notable about the synthesis method described for dimecrotic acid magnesium salt?

A: The research [, , ] highlights a novel method for preparing this compound magnesium salt. This method prioritizes efficiency and cost-effectiveness by:

- Direct Synthesis: The process directly synthesizes the magnesium salt from this compound without the need for isolating and purifying intermediate compounds [].

- Safe and Affordable Reagents: The use of magnesium chloride hexahydrate as the salt-forming agent offers advantages in terms of safety and cost compared to other alternatives [].

Q2: Does the research suggest any potential advantages of this particular this compound salt form?

A: While the research primarily focuses on the synthesis process, it does hint at a potential advantage of the magnesium salt form. The researchers emphasize that their method selectively yields the cis(Z)- isomer of this compound magnesium salt []. This selectivity is noteworthy because different isomers of a compound can exhibit distinct biological activities and pharmacological properties. Although the specific advantages of the cis(Z)- isomer aren't elaborated upon, the researchers suggest it's the preferred form for pharmaceutical use [].

Q3: What can be inferred about this compound's properties from the synthesis information?

A3: The synthetic route provides clues about this compound's chemical behavior:

- Solubility: The use of solvents like ethanol in both this compound and its magnesium salt synthesis suggests that the compound and its salt form are likely soluble in this alcohol [, ]. This is relevant for potential formulation strategies.

- Reactivity: The reactions employed, such as methylation with dimethyl sulfate and salt formation with magnesium ethoxide or magnesium chloride hexahydrate, shed light on the reactive groups present in the molecule [, ]. This information is valuable for understanding potential interactions with biological targets, should they exist.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.